Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031653-87-8) is a fully synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine heterocyclic class, characterized by a 4-fluorophenyl substituent at position 3, methyl groups at positions 2 and 5, and an N-(2-phenylethyl)amino moiety at position Its molecular formula is C22H21FN4 with a molecular weight of 360.4 g/mol. The pyrazolo[1,5-a]pyrimidine scaffold is recognized across medicinal chemistry for its versatility, having been described in programs targeting kinases, mycobacterial ATP synthase, and viral phosphatidylinositol 4-kinases (PI4Ks).

Molecular Formula C22H21FN4
Molecular Weight 360.4 g/mol
Cat. No. B5957535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H21FN4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=C(C=C4)F
InChIInChI=1S/C22H21FN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h3-11,14,24H,12-13H2,1-2H3
InChIKeyJFLIPBNGOBISKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Grade Structural and Physicochemical Baseline


3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031653-87-8) is a fully synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine heterocyclic class, characterized by a 4-fluorophenyl substituent at position 3, methyl groups at positions 2 and 5, and an N-(2-phenylethyl)amino moiety at position 7. Its molecular formula is C22H21FN4 with a molecular weight of 360.4 g/mol . The pyrazolo[1,5-a]pyrimidine scaffold is recognized across medicinal chemistry for its versatility, having been described in programs targeting kinases, mycobacterial ATP synthase, and viral phosphatidylinositol 4-kinases (PI4Ks) [1][2]. The specific substitution pattern of this compound—combining a 4-fluorophenyl group at C3, a 2,5-dimethylpyrazole core, and an N-phenylethyl side chain—represents a distinct topology within the broader class, and is explicitly encompassed within the generic formula of a patent filing directed to antiviral therapeutic applications [2].

Why In-Class Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Substitute for 3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine class, small structural changes at the C3, C5, and C7 positions are known to produce substantial shifts in target potency, selectivity, cytochrome P450 (CYP) inhibition liability, and cardiac ion channel (hERG) safety profiles [1]. In a published structure–activity relationship (SAR) study on c-Src kinase inhibitors, modifying the C7 amino side chain from an ethylenediamino to an amino alcohol group directly resolved hERG IKr channel blockade, while altering C5 substituents fine-tuned intracellular kinase inhibitory activity and central nervous system (CNS) penetration [1]. Separately, in anti-mycobacterial SAR, the presence of a 3-(4-fluoro)phenyl group was identified as a critical determinant of in vitro M. tuberculosis growth inhibition potency, with compound performance varying dramatically depending on the C5 and C7 substituents paired with that privileged fragment [2]. Consequently, ostensibly similar analogs—such as the 3-(4-chlorophenyl) variant, the 5-methyl-only (des-2-methyl) variant, or the N-pyridylmethyl variant—cannot be assumed to reproduce the binding, selectivity, or ADME-Tox profile conferred by the specific 4-fluorophenyl / 2,5-dimethyl / N-phenylethyl combination of the target compound without direct experimental verification.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Its Closest Structural Analogs


2-Methyl Substituent: Structural Differentiation from the Des-2-Methyl Analog Lacking C2 Methylation

The nearest commercially cataloged analog, 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031654-20-2), differs from the target compound solely by the absence of the C2 methyl group on the pyrazole ring . In the broader pyrazolo[1,5-a]pyrimidine class, the C2 position is established as a critical vector for modulating both target binding affinity and off-target selectivity. In the c-Src kinase inhibitor series, systematic variation at positions analogous to C2 and C5 produced measurable shifts in intracellular kinase IC50 values and CNS penetration ratios [1]. The presence of the C2 methyl group in the target compound introduces additional steric bulk and alters the electronic environment of the fused pyrazole ring compared to the des-2-methyl variant, which may translate into differential target engagement profiles. However, no direct head-to-head biological comparison between these two specific compounds has been published.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Fluorophenyl at C3: Privileged Fragment Evidence from Anti-Mycobacterial SAR vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

In a comprehensive SAR study of 70 pyrazolo[1,5-a]pyrimidin-7-amines as inhibitors of mycobacterial ATP synthase, Sutherland et al. (2022) reported that the most effective analogs consistently contained a 3-(4-fluoro)phenyl group, with potency modulated by variations at the C5 and C7 positions [1]. While the specific N-(2-phenylethyl) variant was not among the compounds directly assayed, the study establishes the 4-fluorophenyl group as a pharmacophoric preference within this chemotype. A directly comparable analog listed in vendor catalogs—3-(4-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 877786-94-2)—replaces the 4-fluoro substituent with a 4-chloro group, altering both electronegativity and steric bulk at the para position [2]. In the Sutherland anti-mycobacterial dataset, halogen identity at the 4-position of the 3-phenyl ring was a determinant of potency tier; the 4-fluoro substitution was associated with retention of activity whereas certain other halogen substitutions resulted in measurable potency shifts (exact comparator data for the 4-Cl vs. 4-F phenylethyl pair not reported) [1].

Anti-Mycobacterial ATP Synthase Inhibition Infectious Disease

N-(2-Phenylethyl) at C7: Differentiation from N-(Pyridin-2-ylmethyl) and N-Benzyl Analogs via Predicted logP and CNS Penetration Implications

The C7 N-(2-phenylethyl) substituent differentiates the target compound from two closely related analogs explicitly named in US Patent US20160318937: N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (benzyl analog) and 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (pyridylmethyl analog) [1]. In the Mukaiyama c-Src inhibitor series, the nature of the C7 amino side chain (ethylenediamino vs. amino alcohol) was the primary determinant of hERG IKr channel blockade and also influenced CNS penetration [2]. The N-(2-phenylethyl) chain in the target compound is more lipophilic and lacks the hydrogen-bond acceptor capacity of the pyridylmethyl variant, which would be expected to alter both passive membrane permeability and CNS partitioning. While calculated property differences (clogP, TPSA) can be estimated computationally, no published experimental logP, logD, PAMPA permeability, or brain-to-plasma ratio data are available for this specific compound.

ADME-Tox CNS Drug Design Physicochemical Property Optimization

Patent Genus Membership Supports PI4K/Antiviral Research Relevance vs. Untargeted In-Class Compounds

US Patent Application US20160318937, titled 'Pyrazolo[1,5-a]pyrimidines as Antiviral Compounds,' explicitly encompasses compounds with the formula containing a pyrazolo[1,5-a]pyrimidin-7-amine core substituted at the C3 position with 4-fluorophenyl and at C2 and C5 with methyl groups, combined with various C7 amino substituents including N-(2-phenylethyl) [1]. The target compound falls within the generic Markush structure of this patent, which claims utility in treating viral infections, with the described mechanism involving inhibition of phosphatidylinositol 4-kinase (PI4K), a host factor essential for replication of hepatitis C virus (HCV), enteroviruses, and coronaviruses [1]. In contrast, many structurally similar pyrazolo[1,5-a]pyrimidin-7-amines from alternative patent families target entirely different mechanisms (e.g., CHK1, c-Src, EGFR, mycobacterial ATP synthase) [2]. This patent lineage distinction is critical for intellectual property (IP) freedom-to-operate considerations and for aligning compound procurement with the intended biological screening hypothesis.

Antiviral Drug Discovery Phosphatidylinositol 4-Kinase Intellectual Property

Application Scenarios for 3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Structural and Patent Evidence


PI4K-Focused Antiviral Screening Library Expansion

This compound is structurally aligned with the Markush genus of US20160318937, a patent family claiming pyrazolo[1,5-a]pyrimidin-7-amines as PI4K inhibitors with antiviral utility against HCV, enteroviruses, and coronaviruses [1]. Its specific N-(2-phenylethyl) C7 substitution represents one of the enumerated side chain variants within the patent, making it suitable for inclusion in PI4K-focused compound libraries where exploration of lipophilic C7 substituent space is desired. Unlike pyridylmethyl-containing analogs, the phenylethyl group lacks a heteroatom hydrogen-bond acceptor, which may confer different PI4K subtype selectivity or cellular permeability characteristics, though experimental confirmation is required [1].

Structure-Activity Relationship Studies at the C2 Position of Pyrazolo[1,5-a]pyrimidines

The compound is one of the few commercially cataloged analogs bearing both C2 and C5 methyl groups on the pyrazolo[1,5-a]pyrimidine core combined with a 4-fluorophenyl C3 substituent and an N-phenylethyl C7 side chain [1]. This makes it a valuable matched molecular pair partner for comparative SAR studies against the des-2-methyl analog (CAS 1031654-20-2), where the sole structural variable is the presence or absence of the C2 methyl . Published class-level SAR from the c-Src inhibitor literature demonstrates that substituent variation at the position corresponding to C2/C5 in this scaffold can measurably impact intracellular target engagement and ADME properties, justifying systematic exploration of this specific methyl group contribution [2].

Halogen-Scanning SAR at the 3-Phenyl Para Position in Anti-Mycobacterial Lead Optimization

Sutherland et al. (2022) identified the 3-(4-fluoro)phenyl fragment as a key pharmacophoric feature for M. tuberculosis ATP synthase inhibition, with compound potency sensitive to para-substituent identity [1]. This compound provides the 4-fluorophenyl variant, which can be directly compared with the 4-chlorophenyl analog (CAS 877786-94-2) and the unsubstituted phenyl analog to establish halogen-dependent SAR trends in anti-mycobacterial assays. Procurement of all three analogs as a defined halogen-scanning set enables systematic evaluation of electronic and steric effects at the para position while holding the 2,5-dimethyl and N-phenylethyl substituents constant [1].

Computational ADME Property Validation and In Silico Model Building

The compound's combination of a 4-fluorophenyl group, a 2,5-dimethylpyrazole core, and an N-(2-phenylethyl) side chain produces a distinct predicted physicochemical profile within the pyrazolo[1,5-a]pyrimidine class [1]. Its relatively high predicted lipophilicity (clogP estimated ~4.5–5.5) and absence of heteroatom H-bond acceptors in the C7 side chain make it a useful test article for validating in silico logP/logD and CNS permeability prediction models against experimental measurements. When compared with the more polar N-(2-pyridylmethyl) analog explicitly named in US20160318937, this compound pair forms a defined lipophilicity perturbation set useful for calibrating computational ADME models for the pyrazolo[1,5-a]pyrimidine chemotype [1].

Quote Request

Request a Quote for 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.